5-Fluoro-2-nitrobenzoyl chloride CAS number and properties
5-Fluoro-2-nitrobenzoyl chloride CAS number and properties
An In-Depth Technical Guide to 5-Fluoro-2-nitrobenzoyl chloride
Introduction
5-Fluoro-2-nitrobenzoyl chloride, identified by the CAS Number 394-02-5 , is a highly reactive acyl chloride derivative of benzoic acid.[1][2][3] It serves as a critical intermediate and building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acid chloride group and an electron-deficient nitro- and fluoro-substituted aromatic ring, makes it a versatile reagent for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
PART 1: Core Properties and Specifications
The utility of 5-Fluoro-2-nitrobenzoyl chloride in a laboratory setting is defined by its specific chemical and physical properties. These parameters are essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 394-02-5 | [1][2][3] |
| Molecular Formula | C₇H₃ClFNO₃ | [1][4] |
| Molecular Weight | 203.55 g/mol | [1][4] |
| Appearance | Crystalline Solid | Inferred from related compounds |
| Melting Point | 60-61 °C | [5] (for isomer 2-Fluoro-5-nitrobenzoyl chloride) |
| Boiling Point | 128-130 °C at 2.5 mmHg | [5] (for isomer 2-Fluoro-5-nitrobenzoyl chloride) |
| Primary Hazard | Corrosive | [4][6] |
Note: Specific melting and boiling point data for the 5-fluoro-2-nitro isomer can be sparse; data for the closely related 2-fluoro-5-nitro isomer is provided for reference and indicates the compound is a low-melting solid.
PART 2: Synthesis and Manufacturing
The primary and most efficient route for the synthesis of 5-Fluoro-2-nitrobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-nitrobenzoic acid. This conversion is a standard procedure in organic synthesis, typically employing a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Underlying Principle: Nucleophilic Acyl Substitution
The synthesis relies on converting the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive acyl chloride. Thionyl chloride is often preferred due to its cost-effectiveness and the fact that the reaction byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification.
Caption: Synthesis workflow for 5-Fluoro-2-nitrobenzoyl chloride.
Detailed Experimental Protocol
This protocol is a representative method based on standard organic chemistry procedures for the synthesis of acyl chlorides.[7]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber), add 5-Fluoro-2-nitrobenzoic acid. Ensure all glassware is oven-dried to prevent hydrolysis of the product.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.
-
Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The desired product, 5-Fluoro-2-nitrobenzoyl chloride, is then purified by vacuum distillation.[7]
PART 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Fluoro-2-nitrobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution
This is the hallmark reaction of acyl chlorides. They react readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to hydrolyze back to the carboxylic acid). These reactions are typically rapid and often exothermic.
Caption: General mechanism of nucleophilic acyl substitution.
Influence of Aromatic Substituents
The fluoro and nitro groups on the aromatic ring are strongly electron-withdrawing. This has two key effects:
-
Increased Electrophilicity: They pull electron density away from the carbonyl carbon, making it even more electrophilic and thus more reactive towards nucleophiles.
-
Activation for SNAr: The ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to the nitro group. This allows for the displacement of the fluorine atom by strong nucleophiles under specific conditions, adding another layer of synthetic utility.
PART 4: Applications in Research and Drug Development
5-Fluoro-2-nitrobenzoyl chloride is not an end product but a crucial building block. Its primary application is to introduce the 5-fluoro-2-nitrophenyl moiety into a target molecule, which is a common scaffold in medicinal chemistry.
Role as a Synthetic Intermediate
The compound is extensively used in the synthesis of pharmaceuticals and agrochemicals.[8][9] The acyl chloride functional group allows for the covalent linkage to amines or alcohols in drug candidates or other complex molecules, forming stable amide or ester bonds.
-
Pharmaceuticals: Used in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). The nitro group can later be reduced to an amine, providing a handle for further functionalization.[10]
-
Agrochemicals: Serves as an intermediate in the production of modern pesticides and herbicides where the benzoyl structure is part of the active ingredient.[8]
-
Proteomics Research: Acyl chlorides are used as building blocks for creating probes and modifying proteins.[9]
Caption: Workflow for utilizing the reagent in drug discovery.
PART 5: Safety, Handling, and Storage
Due to its high reactivity, 5-Fluoro-2-nitrobenzoyl chloride must be handled with stringent safety precautions.
Hazard Identification
-
Corrosive: Causes severe skin burns and serious eye damage.[4][6][11] Contact with skin or eyes requires immediate and thorough rinsing with water.
-
Water Reactive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas. All handling must be done under anhydrous conditions.
-
Inhalation Hazard: Inhalation of dust or vapors can cause respiratory tract irritation.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Incompatible Materials: Avoid contact with water, bases, strong oxidizing agents, and alcohols.[12]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Inert Atmosphere: For long-term storage, it is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
References
-
5-Fluoro-2-nitrobenzoyl chloride | 394-02-5 - ChemicalBook.
-
5-Fluoro-2-Nitrobenzoyl chloride (1 x 5 g) - Reagentia.
-
5-Fluoro-2-nitrobenzoyl chloride - Safety Data Sheet - ChemicalBook.
-
5-Fluoro-2-nitrobenzoyl chloride | 394-02-5 - ChemicalBook.
-
2-Fluoro-5-nitrobenzoyl chloride | C7H3ClFNO3 | CID 10976570 - PubChem.
-
709-46-6 Cas No. | 2-Fluoro-5-nitrobenzoyl chloride - Matrix Scientific.
-
2-Fluoro-5-nitrobenzoyl chloride | CAS 709-46-6 | SCBT.
-
5-Fluoro-2-nitrobenzoyl chloride | 394-02-5 | AAA39402 - Biosynth.
-
Process for producing nitrobenzoyl chloride - Google Patents.
-
SC-356456 - SAFETY DATA SHEET.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Chemical Safety Data Sheet MSDS / SDS - 2-FLUORO-5-NITROBENZOYL CHLORIDE - ChemicalBook.
-
2-Chloro-4-fluoro-5-nitrobenzoyl chloride - Apollo Scientific.
-
2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 - Sigma-Aldrich.
-
The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals.
-
p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure.
-
2-Nitrobenzoyl chloride synthesis - ChemicalBook.
-
400-94-2|4-Fluoro-3-nitrobenzoyl chloride|BLD Pharm.
-
Buy 5-Chloro-2-nitrobenzoyl chloride | 41994-44-9 - Smolecule.
-
2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem.
-
41994-44-9|5-Chloro-2-nitro-benzoylchloride|BLD Pharm.
-
2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7 | Ossila.
Sources
- 1. 5-Fluoro-2-nitrobenzoyl chloride | 394-02-5 [m.chemicalbook.com]
- 2. 5-Fluoro-2-Nitrobenzoyl chloride (1 x 5 g) | Reagentia [reagentia.eu]
- 3. 5-Fluoro-2-nitrobenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. 2-Fluoro-5-nitrobenzoyl chloride | C7H3ClFNO3 | CID 10976570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 709-46-6 Cas No. | 2-Fluoro-5-nitrobenzoyl chloride | Matrix Scientific [matrixscientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. Buy 5-Chloro-2-nitrobenzoyl chloride | 41994-44-9 [smolecule.com]
- 10. ossila.com [ossila.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
